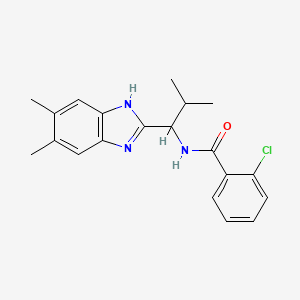

2-Chloro-N-(1-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide

Description

This compound features a 5,6-dimethyl-substituted benzimidazole core linked to a 2-chlorobenzamide group via a branched 2-methylpropyl chain. The benzimidazole scaffold is known for its versatility in medicinal chemistry, particularly in targeting protein-protein interactions and enzymatic active sites . The 2-chloro substituent on the benzene ring and the dimethyl groups on the benzimidazole moiety likely influence its electronic properties, solubility, and binding affinity.

Properties

IUPAC Name |

2-chloro-N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-methylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-11(2)18(24-20(25)14-7-5-6-8-15(14)21)19-22-16-9-12(3)13(4)10-17(16)23-19/h5-11,18H,1-4H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIBLMCUMSRDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(C(C)C)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(1-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide, also known by its CAS number 338423-16-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H22ClN3O

- Molecular Weight : 355.86 g/mol

- CAS Number : 338423-16-8

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the benzimidazole moiety is particularly significant as compounds containing this structure often exhibit diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Proliferation inhibition |

| HeLa | 12.8 | Apoptosis induction |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- In Vivo Animal Model : In an animal model of tumor growth, administration of the compound resulted in significant tumor size reduction compared to control groups, further supporting its anticancer efficacy.

Safety and Toxicity

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on liver and kidney function in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzimidazole Derivatives

(a) N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzenecarboxamide

- Structural Differences : The benzene ring in this analog has 2,4-dichloro substituents instead of a single 2-chloro group.

- Implications : The additional chloro group at the 4-position may enhance hydrophobic interactions but reduce solubility compared to the target compound .

- Molecular Weight : ~407.3 g/mol (vs. target compound’s ~385.9 g/mol), suggesting differences in pharmacokinetic profiles.

(b) 2-(Chloromethyl)-1H-benzimidazole Derivatives (32–39)

- Structural Differences : These compounds replace the branched alkyl-amide chain with a chloromethyl group directly attached to the benzimidazole nitrogen.

- However, this reduces metabolic stability compared to the target compound’s amide linkage .

(c) Benzimidazole-2-carboxylic Acids (40–46)

Analogs with Modified Amide Substituents

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : The benzimidazole core is absent; instead, a hydroxy-tert-butyl group is attached to the amide nitrogen.

- Implications : The lack of the benzimidazole heterocycle eliminates π-π stacking interactions critical for binding to aromatic protein pockets. However, the hydroxyl group enables hydrogen bonding, a feature absent in the target compound .

(b) 4-Chloro-N-[2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl]benzeneacetamide

- Structural Differences : A phenylethyl group replaces the 2-methylpropyl chain, and the benzene ring has a 4-chloro substituent.

- The 4-chloro substitution alters electronic distribution compared to the 2-chloro isomer in the target compound .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Hydrogen Bonding : The target compound’s amide group participates in N–H···O hydrogen bonds , as observed in similar structures (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). This feature is critical for crystal packing and target binding.

- Synthetic Flexibility : Analog synthesis strategies (e.g., oxidation, chlorination ) allow modular modifications to optimize pharmacokinetic properties.

- Biological Relevance : Chloro-substituted benzimidazoles (e.g., compound 18 ) demonstrate that electron-withdrawing groups enhance binding to hydrophobic pockets in therapeutic targets like Mdm2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.